5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves the protection of the amino group through the formation of a stable Fmoc group. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glu-OtBu: A protected form of glutamic acid used in peptide synthesis.
Uniqueness
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific structure, which includes both the Fmoc group and the imidazo[4,5-c]pyridine ring. This combination provides enhanced stability and specificity in peptide synthesis compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20-9-18-19(24-12-23-18)10-25(20)22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2,(H,23,24)(H,26,27) |
InChI Key |
BVEHJVDGBLGYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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